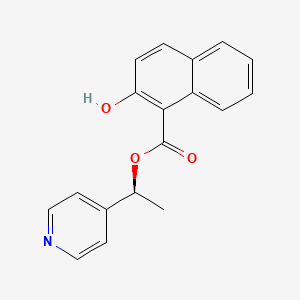
tert-Butyl (4-fluorobenzene-1-sulfonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-fluorobenzene-1-sulfonyl)carbamate is a chemical compound with the molecular formula C11H14FNO4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a fluorobenzene ring, and a sulfonylcarbamate moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-fluorobenzene-1-sulfonyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (4-fluorobenzene-1-sulfonyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.
Aplicaciones Científicas De Investigación
tert-Butyl (4-fluorobenzene-1-sulfonyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-fluorobenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonylcarbamate moiety can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (4-chlorobenzene-1-sulfonyl)carbamate
- tert-Butyl (4-methylbenzene-1-sulfonyl)carbamate
- tert-Butyl (4-nitrobenzene-1-sulfonyl)carbamate
Uniqueness
tert-Butyl (4-fluorobenzene-1-sulfonyl)carbamate is unique due to the presence of the fluorine atom in the benzene ring, which can influence its reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
501682-72-0 |
|---|---|
Fórmula molecular |
C11H14FNO4S |
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
tert-butyl N-(4-fluorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H14FNO4S/c1-11(2,3)17-10(14)13-18(15,16)9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) |
Clave InChI |
VFDROKUZZMUZPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethynyl-4-[(3-methylpentyl)oxy]benzene](/img/structure/B14222961.png)



![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trifluoromethyl)-](/img/structure/B14222976.png)
![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)








